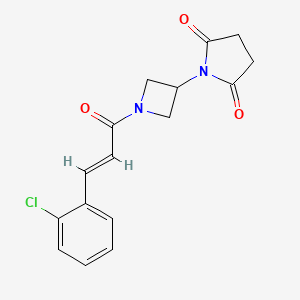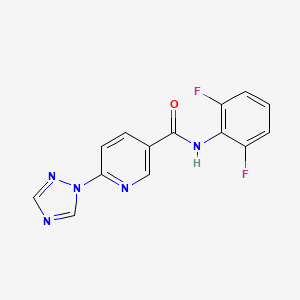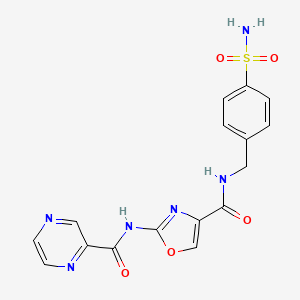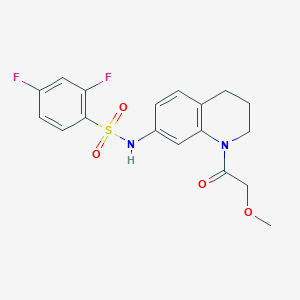
(E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can often be found in chemical databases .科学的研究の応用
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, including compounds structurally related to "(E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione," were described. These compounds were investigated for their antidepressant activity and nootropic activity. Some derivatives exhibited significant antidepressant and nootropic activities, suggesting the potential of the 2-azetidinone skeleton as a central nervous system active agent for therapeutic use (Thomas et al., 2016).
Anticonvulsant Properties
A study on the synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, closely related to the chemical structure , demonstrated effectiveness in models of human tonic-clonic seizures. This research underscores the potential of these derivatives in developing new antiepileptic drugs (Kamiński et al., 2013).
Antimicrobial and Antitubercular Activities
Research on spiro[pyrrolidin-2,3′-oxindoles] synthesized via exo-selective 1,3-dipolar cycloaddition reaction revealed significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This indicates the potential of these compounds, including variations of "this compound," for use in treating various infectious diseases (Haddad et al., 2015).
Cholinesterase Inhibitory Activity
A study focusing on the chemo-, regio-, and stereoselective synthesis of spirooxindole-pyrrolizine-piperidine hybrids demonstrated significant cholinesterase inhibitory activity. This suggests their potential use in treating neurodegenerative diseases like Alzheimer's (Kia et al., 2013).
Anticancer and Antimicrobial Activities
Chalcone-imide derivatives, structurally related to the queried compound, were synthesized and evaluated for their anticancer and antimicrobial activities. These compounds displayed promising cytotoxic activities against various cancer cell lines and high antibacterial activity, highlighting their potential in cancer and infection treatment (Kocyigit et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-15(21)7-8-16(19)22/h1-6,12H,7-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPHAZFAVLJBS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2652055.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)
